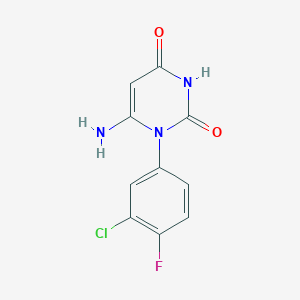

6-amino-1-(3-chloro-4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione

Description

Table 1: Therapeutic Targets of Representative Pyrimidine-2,4-Dione Derivatives

The amino group at C6 in 6-amino-1-(3-chloro-4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione enhances hydrogen-bonding potential with catalytic lysine residues in kinase domains, while the 3-chloro-4-fluorophenyl group contributes to hydrophobic pocket occupancy. This dual functionality aligns with trends in kinase inhibitor design, where halogen atoms improve membrane permeability and metabolic stability.

Historical Evolution of Halogenated Phenyl-Substituted Pyrimidine Scaffolds

The development of halogenated pyrimidines traces back to 1957 with the discovery of 5-fluorouracil, which exploited fluorine’s electronegativity to stabilize transition states in thymidylate synthase inhibition. Subsequent advances revealed that:

- Chlorine substitution at meta positions enhances steric bulk without significantly altering electronic properties, as seen in 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine derivatives.

- Fluorine’s strategic placement ortho to chloro groups (as in 3-chloro-4-fluorophenyl moieties) optimizes van der Waals interactions in kinase hinge regions, as demonstrated by FGFR4 inhibitors with IC$$_{50}$$ values <10 nM.

Synthetic methodologies have evolved from classical diazonium coupling to modern Vilsmeier-Haack reactions, enabling efficient cyclization of 6-aminouracil precursors into pyrido[2,3-d]pyrimidine systems. The compound this compound itself is synthesized via nucleophilic aromatic substitution, leveraging the reactivity of fluorinated aryl halides under Ullmann-type conditions.

Key Milestones in Halogenated Pyrimidine Development

- 1954 : Identification of uracil uptake bias in hepatic tumors, prompting fluorinated analog synthesis.

- 2003 : Isolation of 5-fluorouracil derivatives from Phakellia fusca sponges, validating natural product inspiration.

- 2022 : Clinical validation of FGFR4-selective pyrimidines in hepatocellular carcinoma models.

Structure

3D Structure

Properties

IUPAC Name |

6-amino-1-(3-chloro-4-fluorophenyl)pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFN3O2/c11-6-3-5(1-2-7(6)12)15-8(13)4-9(16)14-10(15)17/h1-4H,13H2,(H,14,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRCOUFPHGPNJKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C(=CC(=O)NC2=O)N)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-amino-1-(3-chloro-4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione, a heterocyclic compound with the molecular formula C10H7ClFN3O2, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a pyrimidine core with an amino group and a phenyl ring substituted with chlorine and fluorine atoms, which may enhance its pharmacological properties.

Chemical Structure and Properties

The structure of this compound includes:

- Pyrimidine Ring : A six-membered ring containing nitrogen atoms at positions 1 and 3.

- Keto Groups : Present at positions 2 and 4, contributing to the compound's reactivity.

- Substituents : The presence of chlorine and fluorine increases lipophilicity and may improve binding affinity to biological targets.

Table 1: Basic Properties of the Compound

| Property | Value |

|---|---|

| Molecular Weight | 255.64 g/mol |

| Density | 1.5 ± 0.1 g/cm³ |

| Boiling Point | Not Available |

| Melting Point | Not Available |

While specific mechanisms of action for this compound are not thoroughly elucidated, its structural similarity to uracil suggests potential interactions with enzymes or receptors involved in RNA metabolism. The halogen substituents may enhance its ability to bind to specific biological targets.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of various enzymes associated with cancer pathways. Its interactions may lead to the inhibition of enzymes involved in tumor progression or inflammatory responses.

Molecular Docking Studies

Molecular docking studies have shown that the binding affinity of this compound is significantly influenced by its electronic properties due to the chlorine and fluorine substituents. These studies suggest that the compound could effectively target specific proteins or nucleic acids.

Cancer Research

Several studies have explored the potential of this compound in cancer therapy. For instance:

- Study on Tumor Inhibition : A study demonstrated that derivatives of pyrimidine compounds, including this compound, exhibited significant anti-tumor activity in vitro by inhibiting cell proliferation in various cancer cell lines.

Comparative Analysis with Similar Compounds

The unique combination of substituents in this compound allows for a comparative analysis with other similar compounds. Here’s a table summarizing some structural analogs:

| Compound Name | Unique Features |

|---|---|

| 6-amino-1-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione | Lacks chlorine substituent |

| 6-amino-3-cyclopropyl-1-(2-fluoro-4-iodophenyl)pyrimidine-2,4(1H,3H)-dione | Incorporates a cyclopropyl group |

| 6-amino-1-(3-bromo-4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione | Contains bromine instead of chlorine |

This table highlights how variations in substituents can influence biological activity and pharmacological profiles.

Scientific Research Applications

Basic Information

- Molecular Formula: C10H7ClFN3O2

- Molecular Weight: 255.63 g/mol

- CAS Number: 887201-82-3

-

Structural Formula:

Medicinal Chemistry

6-amino-1-(3-chloro-4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione has been studied for its potential as a pharmaceutical agent. Its structural features suggest it may interact with biological targets involved in various diseases.

Case Study: Anticancer Activity

Recent studies have indicated that compounds similar to this compound demonstrate anticancer properties by inhibiting specific kinases involved in tumor growth. For instance, a study published in Journal of Medicinal Chemistry highlighted that pyrimidine derivatives could effectively inhibit cancer cell proliferation through targeted mechanisms .

Antimicrobial Properties

Research has also focused on the antimicrobial potential of this compound. In vitro studies have shown that derivatives of pyrimidine can exhibit significant antibacterial activity against various strains of bacteria. A notable study evaluated the efficacy of similar compounds against resistant bacterial strains and reported promising results .

Inhibitory Effects on Enzymes

The compound's ability to act as an enzyme inhibitor has been explored in biochemical research. Pyrimidine derivatives are known to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell division. This inhibition can lead to therapeutic applications in treating diseases like cancer and bacterial infections .

Cancer Treatment

Given its structural similarity to other known anticancer agents, this compound is being investigated for its role in cancer therapy. The compound's mechanism of action may involve the modulation of signaling pathways that regulate cell survival and apoptosis .

Antibiotic Development

The increasing prevalence of antibiotic-resistant bacteria has prompted research into new antimicrobial agents derived from existing compounds. The unique structure of this pyrimidine derivative could lead to the development of novel antibiotics that are effective against resistant strains .

Neurological Disorders

Emerging research suggests that pyrimidine derivatives could play a role in treating neurological disorders due to their ability to modulate neurotransmitter systems. Initial studies indicate potential benefits in conditions such as depression and anxiety disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 6-amino-1-(3-chloro-4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione are compared below with analogs bearing variations in substituents, halogenation, or core modifications. Key differences in molecular properties, synthesis routes, and biological activities are highlighted.

Structural Analogues with Halogenated Aromatic Substituents

Notes:

- The dual halogenation (Cl and F) in the target compound improves electronic interactions (e.g., dipole moments) compared to mono-halogenated analogs like the 3-Cl or 4-F derivatives .

- The benzyl-substituted analog (CAS 638136-51-3) introduces a flexible methylene linker, altering steric and solubility profiles compared to rigid phenyl derivatives .

Core-Modified Pyrimidine-Dione Derivatives

Notes:

- Selenium-containing analogs () exhibit distinct redox properties and antiproliferative effects, highlighting the impact of heteroatom incorporation .

- Azo-linked compounds () feature strong electron-withdrawing groups (e.g., nitro), which may enhance reactivity but reduce metabolic stability .

Key Research Findings and Data Tables

Table 1: Molecular Properties of Selected Pyrimidine-Dione Derivatives

*LogP values estimated using fragment-based methods.

Q & A

Q. What are the key structural features of 6-amino-1-(3-chloro-4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione, and how are they confirmed experimentally?

The compound features a pyrimidine-2,4-dione core substituted with an amino group at position 6 and a 3-chloro-4-fluorophenyl group at position 1. Key characterization methods include:

- 1H/13C NMR spectroscopy : Signals for aromatic protons (e.g., 7.62–7.57 ppm for substituted phenyl groups) and methylene protons (4.78–5.21 ppm for alkylated derivatives) confirm substituent positions .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and fragmentation patterns, such as [M+H]+ peaks corresponding to C16H14ClF3N4O3 (for analogs) .

- X-ray crystallography : Resolves 3D conformation, though not explicitly reported for this compound, similar derivatives (e.g., thieno-pyrimidine-diones) use this for structural validation .

Q. What synthetic routes are commonly employed to prepare pyrimidine-2,4-dione derivatives like this compound?

Typical synthetic strategies involve:

- Alkylation/Ethylation : Reacting 6-aminopyrimidine-2,4-dione precursors with alkyl/aryl halides (e.g., benzyl chlorides) in DMF/K2CO3, yielding substituted derivatives (42–78% yields) .

- Cyclocondensation : Using thiourea or thioacetamide with α-bromoacetyl intermediates to form fused heterocycles (e.g., thieno-pyrimidine-diones) .

- Schiff base reactions : Condensing aldehydes with amino-pyrimidine-diones to generate imino-linked derivatives, followed by bromination or cyclization .

Advanced Research Questions

Q. How do substituents on the pyrimidine-dione core influence biological activity?

- Position 1 substituents : Alkylation (e.g., benzyl or 4-methylbenzyl groups) enhances lipophilicity but may reduce antimicrobial activity compared to unsubstituted analogs. For example, 1-benzyl derivatives show lower activity against Staphylococcus aureus than non-alkylated analogs .

- Heterocyclic fusion : Thieno-pyrimidine-diones exhibit enhanced antimicrobial activity due to sulfur incorporation, with MIC values surpassing metronidazole against S. aureus .

- Electron-withdrawing groups : Chloro/fluoro substituents on the phenyl ring improve metabolic stability and target binding, as seen in HIV RT inhibitors .

Q. How can reaction conditions be optimized to improve synthesis yields or purity?

- Solvent selection : DMF promotes alkylation efficiency (e.g., 78% yield for compound 6 in ), while acetic acid aids cyclocondensation of thioacetamide intermediates .

- Catalyst use : K2CO3 or Et3N enhances nucleophilic substitution rates in alkylation reactions .

- Temperature control : Heating under fusion (3–5 min at 70°C) optimizes cyclization steps, minimizing by-products like bis-pyrimidine-diones .

Q. What advanced analytical methods resolve structural or functional ambiguities in this compound class?

- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations for complex fused-ring systems (e.g., thieno-pyrimidine-diones) .

- In silico docking : Predicts interactions with biological targets (e.g., HIV capsid proteins or eEF-2K kinases) using software like AutoDock .

- HPLC-MS : Quantifies purity and detects impurities in derivatives modified with trifluoromethyl or nitro groups .

Q. How can contradictory biological activity data be addressed in structure-activity relationship (SAR) studies?

- Systematic substituent variation : Compare analogs with incremental changes (e.g., 4-methyl vs. 4-trifluoromethylbenzyl groups) to isolate electronic or steric effects .

- Dose-response assays : Validate activity trends across multiple concentrations, as seen in antimicrobial studies where EC50 values vary with alkyl chain length .

- Computational modeling : Identify off-target interactions or solubility limitations using molecular dynamics simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.